![molecular formula C7H6IN3O B11716091 5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)
5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 3rd position, and a pyrrolo[2,3-d]pyrimidin-4-one core structure. It is a solid compound, typically appearing as yellow or light brown crystals, and is soluble in organic solvents such as dimethyl sulfoxide, dichloromethane, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the iodination of 3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature. The reaction is typically carried out overnight, followed by filtration and washing with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-iodo-3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.
Cyclization Reactions: The core structure allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Dimethylformamide (DMF): Common solvent for reactions involving this compound.
Palladium-catalyzed Cross Coupling: Used for forming carbon-carbon bonds with acrylate, methacrylate, or crotonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-iodo-3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Antitubercular Agents: Derivatives of this compound have shown activity against Mycobacterium tuberculosis.
Kinase Inhibitors: Some derivatives act as multi-targeted kinase inhibitors, showing potential in cancer treatment.
Apoptosis Inducers: Certain derivatives can induce apoptosis in cancer cells, making them valuable in cancer research.
Mechanism of Action
The mechanism of action of 5-iodo-3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one and its derivatives involves binding to specific molecular targets, such as kinases, and inhibiting their activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to penetrate bacterial cells and interact with target proteins also contributes to its antitubercular activity .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with antitubercular activity.
Pyrazolo[3,4-d]pyrimidine: A compound with similar structural features and kinase inhibitory activity.
4-hydroxy-5-iodopyrrolo[2,3-d]pyrimidine: A related compound with potential therapeutic applications.
Uniqueness
5-iodo-3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity and potential for further functionalization, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C7H6IN3O |
|---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
5-iodo-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6IN3O/c1-11-3-10-6-5(7(11)12)4(8)2-9-6/h2-3,9H,1H3 |
InChI Key |
ZAQGYISFESTCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C(=CN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


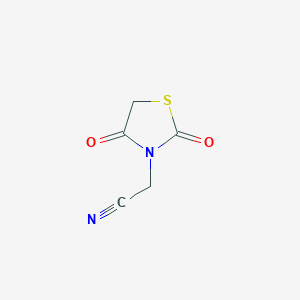
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)

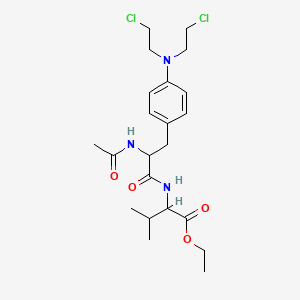

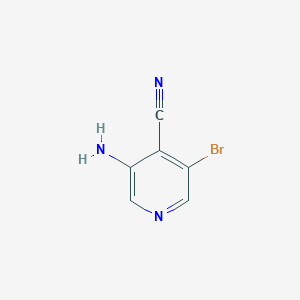
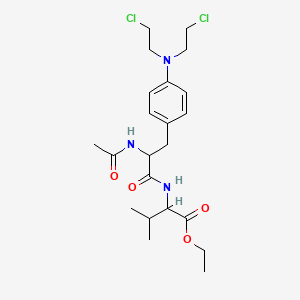
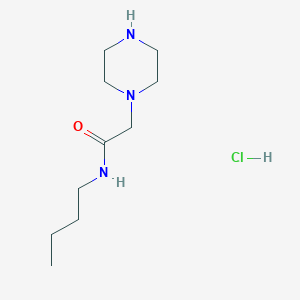
![[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)
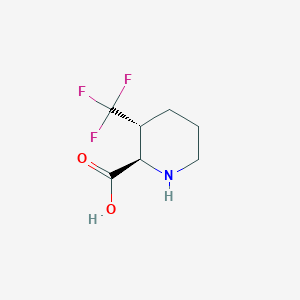
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
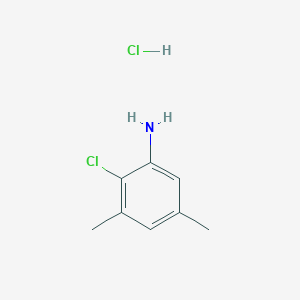

![(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11716102.png)
